molecular formula C8H4F3NOS B1352266 1-Isothiocyanato-3-(trifluoromethoxy)benzene CAS No. 471937-78-7

1-Isothiocyanato-3-(trifluoromethoxy)benzene

Cat. No. B1352266
M. Wt: 219.19 g/mol
InChI Key: HMLWHJZZNJAFOM-UHFFFAOYSA-N
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Description

1-Isothiocyanato-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H4F3NOS and a molecular weight of 219.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Isothiocyanato-3-(trifluoromethoxy)benzene is 1S/C8H4F3NOS/c9-8(10,11)13-7-3-1-2-6(4-7)12-5-14/h1-4H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

1-Isothiocyanato-3-(trifluoromethoxy)benzene is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Aryne Route Synthesis

1-Isothiocyanato-3-(trifluoromethoxy)benzene is involved in the synthesis of various aromatic and heteroaromatic compounds. A study demonstrates the generation of this compound through the aryne route, using 1-bromo-3-(trifluoromethoxy)benzene, leading to the formation of 1,2-dehydro-3-(trifluoromethoxy)benzene. This process is significant for creating different organofluorine compounds, highlighting the compound's role in versatile synthetic routes (Schlosser & Castagnetti, 2001).

Halogenation Processes

In another research context, the compound is used in halogenation processes. Controlled chlorination of trifluoromethoxybenzene, including 1-Isothiocyanato-3-(trifluoromethoxy)benzene, leads to the production of various chlorinated derivatives. This process is essential for understanding the reactivity and stability of the -OCF3 group in halogenation reactions (Herkes, 1977).

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation is another critical application of 1-Isothiocyanato-3-(trifluoromethoxy)benzene. A study describes using methyltrioxorhenium as a catalyst for trifluoromethylation of aromatic and heteroaromatic compounds using a hypervalent iodine reagent. This method results in the formation of various trifluoromethylated products, underlining the compound's importance in creating fluorinated aromatic compounds (Mejía & Togni, 2012).

Photocatalytic Applications

The compound also finds applications in photocatalysis. In one study, it is used in the functionalization of C(sp2)-H bonds, indicating its potential in photocatalytic reactions and organic synthesis, especially in creating pharmaceutically significant compounds (Zhou et al., 2022).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has several hazard statements including H302, H312, H314, H331, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, toxic if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-isothiocyanato-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-3-1-2-6(4-7)12-5-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLWHJZZNJAFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409458
Record name 1-isothiocyanato-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isothiocyanato-3-(trifluoromethoxy)benzene

CAS RN

471937-78-7
Record name 1-isothiocyanato-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isothiocyanato-3-(trifluoromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Nisler, D Kopečný, Z Pěkná… - Journal of …, 2021 - academic.oup.com
Increasing crop productivity is our major challenge if we are to meet global needs for food, fodder and fuel. Controlling the content of the plant hormone cytokinin is a method of …
Number of citations: 28 academic.oup.com

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